Naltrexazone

Description

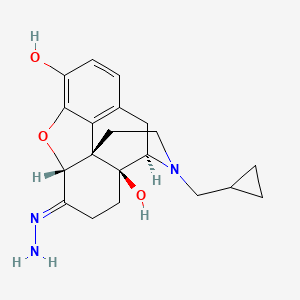

Structure

3D Structure

Properties

CAS No. |

73674-86-9 |

|---|---|

Molecular Formula |

C20H25N3O3 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-hydrazinylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C20H25N3O3/c21-22-13-5-6-20(25)15-9-12-3-4-14(24)17-16(12)19(20,18(13)26-17)7-8-23(15)10-11-1-2-11/h3-4,11,15,18,24-25H,1-2,5-10,21H2/b22-13+/t15-,18+,19+,20-/m1/s1 |

InChI Key |

RCNYWXCENWWKDS-VTRZFGTDSA-N |

SMILES |

C1CC1CN2CCC34C5C(=NN)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5/C(=N/N)/CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |

Canonical SMILES |

C1CC1CN2CCC34C5C(=NN)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |

Synonyms |

naltrexazone naltrexone hydrazone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Naltrexazone

Strategies for Naltrexazone Synthesis from Precursor Compounds

The primary and most direct method for synthesizing this compound involves the chemical modification of its parent compound, naltrexone (B1662487). whiterose.ac.uk Naltrexone possesses a C-6 carbonyl group which is a suitable site for chemical alteration. acs.org The synthesis strategy focuses on transforming this ketone group into a hydrazone.

This conversion is achieved by reacting naltrexone with anhydrous hydrazine (B178648) (H₂NNH₂). whiterose.ac.uk This reaction is a condensation reaction where the oxygen atom of the carbonyl group is replaced by the =N-NH₂ group from hydrazine, forming the this compound molecule and a water molecule as a byproduct. To prevent the formation of unwanted side products, such as azines, the reaction is typically conducted using a large excess of hydrazine. jneurosci.org The formation of the azine derivative, naltrexonazine, can occur when two molecules of the parent ketone react with one molecule of hydrazine, or when the initially formed hydrazone reacts with another molecule of the parent ketone. jneurosci.org

Table 1: Synthesis of this compound from Naltrexone

| Precursor | Reagent | Product | Reaction Type |

|---|

The precursor, naltrexone, is a semi-synthetic opioid antagonist derived from thebaine, an alkaloid extracted from the opium poppy. whiterose.ac.uknih.gov More recently, a total asymmetric synthesis of naltrexone from simple, achiral precursors has also been developed, offering an alternative route to the precursor that does not rely on natural product extraction. nih.govrsc.org

Exploration of Synthetic Pathways for this compound Analogs

The synthetic principle used to create this compound can be extended to other 14-hydroxydihydromorphinones to produce a series of related hydrazone analogs. By reacting different parent ketones with hydrazine, researchers have synthesized compounds like naloxazone (B1237472) (from naloxone) and oxymorphazone (B1237422) (from oxymorphone). nih.govwhiterose.ac.ukacs.org These analogs share the characteristic hydrazone functional group at the C-6 position.

Furthermore, this compound itself can serve as an intermediate in the synthesis of other related compounds. Under certain conditions, particularly in aqueous solutions, this compound can be converted into its corresponding azine, naltrexonazine. jneurosci.org This symmetrical azine is formed from the reaction of a this compound molecule with a molecule of the parent naltrexone. jneurosci.org Similar azine derivatives, such as naloxonazine and oxymorphonazine, have been synthesized from their respective hydrazones. jneurosci.orgresearchgate.net These azines represent a distinct class of derivatives with a C=N-N=C bridge linking two parent morphinan (B1239233) skeletons. jneurosci.org

Other synthetic explorations involving the naltrexone framework include the creation of bridged analogs, such as 3-OBn-6β,14-epoxymorphinan, which is synthesized from naltrexone in a multi-step process involving reduction and a one-pot triflation/displacement sequence. nih.gov

Table 2: Synthesis of Selected this compound Analogs

| Precursor Compound(s) | Reagent/Condition | Analog Produced |

|---|---|---|

| Naltrexone | Anhydrous Hydrazine | This compound |

| Naloxone (B1662785) | Anhydrous Hydrazine | Naloxazone |

| Oxymorphone | Anhydrous Hydrazine | Oxymorphazone |

Characterization Techniques for this compound and its Research Intermediates

The characterization of this compound and its analogs is crucial to confirm their chemical structures and purity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a fundamental technique used to monitor the progress of synthetic reactions, such as the conversion of naltrexone to this compound. jneurosci.org It allows for the rapid qualitative assessment of the presence of reactants and products in a reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation, quantification, and purification of naltrexone, its metabolites, and related compounds. globalresearchonline.net HPLC methods, often coupled with UV detection, are developed to ensure the purity and accurate analysis of these substances. nih.gov

Spectroscopic Methods:

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds, confirming their identity. Techniques such as chemical ionization mass spectrometry have been used to identify the molecular ions of this compound's azine analog, naltrexonazine. jneurosci.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of naltrexone and its derivatives. nih.govspectroscopyonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of the compounds. For instance, the NMR spectrum of the azine derivatives shows a characteristic downfield shift in the C-5 hydrogen absorption, which is also observed in the hydrazone derivatives, helping to confirm the structural modification at the C-6 position. jneurosci.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the characterization of this compound and its azine analogs, the absence of a carbonyl absorption band in the IR spectrum confirms the successful conversion of the ketone group of the precursor. jneurosci.orggoogleapis.com

Table 3: Analytical Techniques for Characterization

| Technique | Application | Reference |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and purification. | jneurosci.orgnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity analysis. | globalresearchonline.netnih.gov |

| Mass Spectrometry (MS/LC-MS/MS) | Molecular weight determination and structural elucidation. | jneurosci.orgspectroscopyonline.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Detailed structural confirmation. | jneurosci.org |

Molecular Mechanisms of Naltrexazone Action at Opioid Receptors

Opioid Receptor Binding Affinity and Selectivity Profiles of Naltrexazone

The interaction of this compound with opioid receptors is characterized by a specific affinity and selectivity profile. While it is related to naltrexone (B1662487), its mechanism involves conversion to a more potent compound. Investigations have shown that the irreversible actions of 14-hydroxydihydromorphinone hydrazones, including this compound, can be attributed to the formation of their corresponding azines. researchgate.netjneurosci.orgnih.gov In the case of this compound, this active compound is naltrexonazine. researchgate.netjneurosci.orgnih.gov This azine derivative is significantly more potent than its hydrazone precursor, this compound. researchgate.netjneurosci.orgnih.gov

Studies comparing the parent compounds with their hydrazone and azine derivatives show that while the hydrazones and azines may displace radiolabeled ligands less potently than the parent ketones (naltrexone), the azine form is more potent than the hydrazone. jneurosci.org Naltrexonazine has been found to irreversibly block opiate binding in vitro with a potency that is 20- to 40-fold greater than that of this compound. researchgate.netjneurosci.orgnih.gov

Comparative Opiate Receptor Affinities

This table displays the IC50 values (nM) for the displacement of [³H]dihydromorphine binding by various compounds, indicating their relative affinity for opiate receptors. Lower values indicate higher affinity.

| Compound | IC50 (nM) |

|---|---|

| Naltrexone | 1 |

| This compound | 150 |

| Naltrexonazine | 25 |

This compound's primary activity, via its conversion to naltrexonazine, demonstrates a notable selectivity for the mu (µ) opioid receptor (MOR). researchgate.netjneurosci.orgnih.gov Specifically, the blockade of binding by the active azine form shows a preference for the high-affinity µ1 binding sites. researchgate.netjneurosci.orgnih.gov The µ-opioid receptor is a principal target for many opioid compounds and is central to their analgesic and euphoric effects. mdpi.comguidetopharmacology.org this compound's parent compound, naltrexone, is a potent MOR antagonist. nih.govmdpi.comdrugs.com The interaction with the MOR involves critical amino acid residues, such as Asp147, which forms a putative salt bridge with the protonated nitrogen atom of the ligand, anchoring it within the binding pocket. nih.gov This interaction is fundamental to the high-affinity binding of naltrexone and its derivatives at the MOR.

While the µ-opioid receptor is the primary target, this compound's parent compound, naltrexone, also interacts with kappa (κ) and delta (δ) opioid receptors, albeit with lower affinity. drugs.comwikipedia.org Naltrexone displays moderate selectivity for the MOR over the KOR and DOR. nih.gov This hierarchical binding profile—µ > κ > δ—is a common characteristic among naltrexone-related antagonists. wikipedia.org Consequently, this compound and its active metabolite, naltrexonazine, are presumed to retain this general pattern of selectivity, although their primary characterization has focused on the potent and irreversible µ-receptor antagonism. The modulation of κ and δ receptors is therefore less pronounced compared to the effects at the µ receptor. nih.govwikipedia.org Research into ligands with mixed profiles, such as MOR antagonism and KOR or DOR modulation, is ongoing to develop therapeutics with improved properties. nih.govnih.govamegroups.org

Interaction with Mu (µ) Opioid Receptor Subtypes

Characterization of this compound's Irreversible Antagonism

A defining feature of this compound is its function as an irreversible antagonist, which distinguishes it from many other opioid receptor blockers. jneurosci.orgarkbh.com This irreversibility leads to a long-lasting blockade of receptor function.

The prolonged and seemingly irreversible receptor blockade by this compound is attributed to its in-solution conversion to naltrexonazine. jneurosci.orgnih.gov Naltrexonazine is an azine dimer formed from two molecules of the hydrazone precursor. researchgate.netjneurosci.org This larger, bivalent structure is believed to form a very stable, wash-resistant complex with the opioid receptor. jneurosci.orgnih.gov The exact nature of the bond is a subject of investigation, but it is functionally irreversible, meaning that even extensive washing of the tissue preparation does not readily reverse the receptor inhibition. jneurosci.org This contrasts with the easily reversible binding of antagonists like naloxone (B1662785). jneurosci.org The formation of the azine from the hydrazone explains why high concentrations of this compound are needed to achieve the irreversible effect; only a fraction of it converts to the highly potent naltrexonazine, while the remaining this compound may act as a competitive inhibitor to the binding of its own active azine form. jneurosci.org

This compound's mechanism stands in stark contrast to that of reversible antagonists like naltrexone and naloxone. drugs.comarkbh.com Reversible antagonists bind to opioid receptors through non-covalent interactions, establishing an equilibrium between the bound and unbound states. clevelandclinic.org This allows them to be displaced from the receptor by higher concentrations of an agonist or to dissociate over time as their plasma concentration decreases. wikipedia.orgclevelandclinic.org For example, naltrexone is a competitive antagonist, meaning it competes with opioids for the same binding site but can be overcome by a sufficient dose of an agonist. drugs.com

In contrast, the irreversible antagonism of this compound, mediated by naltrexonazine, involves a bond that does not readily dissociate. jneurosci.orgarkbh.com This results in a much longer duration of action that is not determined by the half-life of the drug in the plasma but by the rate of receptor turnover and synthesis of new receptors. wikipedia.orgarkbh.com While naloxone's effects last for 30 to 90 minutes, and a standard dose of naltrexone can block receptors for 48 to 72 hours, irreversible antagonists like naloxazone (B1237472) (a related compound) can block effects for over 24 hours. wikipedia.orgarkbh.com This sustained blockade is a key pharmacological differentiator between reversible competitive antagonists and irreversible antagonists like this compound.

Molecular Basis of Prolonged Receptor Blockade

Receptor-Ligand Dynamics and Conformational Studies

The interaction between this compound and opioid receptors is a dynamic process that involves specific conformational changes in the receptor protein. nih.govnih.gov Opioid receptors, as G-protein coupled receptors (GPCRs), exist in multiple conformational states, primarily inactive and active states. elifesciences.orgmdpi.com Antagonists like naltrexone and its derivatives are thought to bind to and stabilize an inactive conformation of the receptor, preventing the conformational shift required for G-protein activation and downstream signaling. mdpi.comfrontiersin.org

Molecular modeling and simulation studies, primarily using naltrexone as the ligand, have provided insights into the binding site. nih.govnih.govnih.gov These studies show the ligand docked within a binding pocket formed by several transmembrane helices of the receptor. nih.govmdpi.com Key interactions include the aforementioned salt bridge with an aspartic acid residue (D3.32) and hydrophobic interactions with surrounding amino acid residues. mdpi.comnih.gov The binding of the antagonist ligand into this orthosteric site physically occludes the binding of agonist molecules and locks the receptor in a state that is unable to trigger the cellular response. mdpi.com The local environment of the receptor, such as its location in the cell membrane versus intracellular compartments like the Golgi apparatus, can also influence the conformational states a receptor can adopt, adding another layer of complexity to ligand-receptor dynamics. elifesciences.org

Computational Modeling of this compound-Opioid Receptor Interactions

Computational modeling serves as a powerful tool to visualize and analyze the binding of ligands to their receptor targets. In the absence of high-resolution crystal structures for every receptor state, homology modeling is a frequently used technique. mdpi.com For instance, due to the high sequence identity (around 97%) between the human and murine μ-opioid receptor (MOR), researchers have constructed homology models of the human MOR (hMOR) using the available high-resolution X-ray crystal structure of the murine MOR (mMOR) as a template. mdpi.com

Once a reliable receptor model is established, molecular docking studies are performed to predict the most likely binding pose of a ligand within the receptor's binding pocket. Docking simulations with naltrexone, the parent compound of this compound, into hMOR models have identified key interactions. These studies reveal that naltrexone and its derivatives consistently form contacts with amino acid residues in several transmembrane (TM) helices, particularly TM2, TM3, TM6, and TM7. mdpi.com Specific residues such as Aspartate 149 (D149) and Tyrosine 150 (Y150) have been identified as common contact points for naltrexone and other morphinans within the MOR binding site. mdpi.com The protonated nitrogen atom common to this class of compounds typically forms a crucial salt bridge with a conserved aspartate residue (Asp147 in the MOR), which is a hallmark interaction for many opioid ligands. fda.gov

These modeling studies suggest that every oxygenated functional group on the naltrexone molecule plays a significant role in the binding process at the opioid receptor. nih.gov Given its structural similarity, this compound's interaction profile is predicted to involve these same critical residues and structural motifs.

| Receptor Subtype | Binding Affinity (Ki, nM) | Species | Reference |

|---|---|---|---|

| Mu (μ) | 0.4 - 0.6 | Human | iu.edu |

| Kappa (κ) | 10-20 times lower affinity than Mu | Not Specified | iu.edu |

| Delta (δ) | 10-20 times lower affinity than Mu | Not Specified | iu.edu |

| Delta (δ) | 11 | Rat | guidetopharmacology.org |

Molecular Dynamics Simulations of this compound Binding

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering deeper insights than static docking models. These simulations model the movement of every atom in the system over time, typically on the scale of nanoseconds to microseconds. nih.govmdpi.com To create a biologically relevant environment, the receptor-ligand complex is embedded within a simulated phospholipid bilayer (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) and solvated with water molecules and ions to mimic physiological conditions. nih.govmdpi.com

MD simulations of naltrexone docked in the hMOR have been performed for extended periods (e.g., one microsecond) to allow the complex to relax and to observe stable binding interactions. mdpi.com These simulations are computationally intensive, involving systems of tens of thousands of atoms. nih.gov The results from these simulations are used to analyze the stability of the binding pose, the conformational changes in the receptor and ligand, and the energetics of the interaction.

| Parameter | Description/Value | Reference |

|---|---|---|

| Receptor Model | Homology model of human MOR (hMOR) based on murine MOR (mMOR) crystal structure. | mdpi.com |

| Simulation Software | CHARMM | nih.gov |

| System Components | hMOR-naltrexone complex, POPC membrane, TIP3 water molecules, NaCl ions. | nih.govmdpi.com |

| Simulation Duration | Equilibration for 250 ps followed by 2 ns to 1 µs production runs. | nih.govmdpi.com |

| Key Analysis Methods | Binding free energy calculation (MMGBSA), Principal Component Analysis (PCA). | mdpi.com |

| Key Findings | Identified critical residue contacts (e.g., D149, Y150) and energetic effects responsible for naltrexone's high potency. Revealed shared contacts at TM2, TM3, H6, and TM7. | mdpi.com |

Structure Activity Relationship Sar Studies of Naltrexazone and Its Analogs

Impact of N-Cyclopropylmethyl Substitution on Receptor Affinity

The N-substituent on the morphinan (B1239233) skeleton is a critical determinant of a ligand's activity at opioid receptors. In naltrexone (B1662487), and by extension naltrexazone, this position is occupied by a cyclopropylmethyl (CPM) group. nih.govbme.hu This specific substitution is largely responsible for conferring potent antagonist properties, a significant shift from the agonist activity seen in parent compounds like oxymorphone which possess an N-methyl group. droracle.airesearchgate.net

The importance of the N-cyclopropylmethyl group is underscored by studies on naltrexone analogs where this moiety is altered. For example, the selective ring opening of the N-cyclopropylmethyl group of naltrexone to form the N-isobutyl derivative resulted in a compound with 11 to 17 times lower binding affinity for opioid receptors. nih.gov More strikingly, this modification converted the antagonist into an opioid agonist, highlighting that the integrity of the N-CPM group is essential for the potent antagonist profile of naltrexone-based compounds like this compound. nih.gov While this compound maintains this N-CPM group, its presence is fundamental to the baseline antagonist character upon which the hydrazone moiety builds its unique effects.

Influence of the Hydrazone Moiety on Antagonistic Properties

The defining structural feature of this compound is the replacement of the C-6 ketone of naltrexone with a hydrazone group (=N-NH2). nih.govacs.org This modification has a profound impact on the compound's antagonistic properties, transforming the reversible antagonism of naltrexone into a long-lasting, wash-resistant inhibition of opioid receptors. nih.govnih.gov This suggests that the hydrazone moiety induces a mechanism of action that is, for practical purposes, irreversible.

Initial studies proposed that the long-acting, irreversible effects of 14-hydroxydihydromorphinone hydrazones, including this compound and the related naloxazone (B1237472), could be explained by their in-situ conversion to their corresponding azine derivatives (e.g., naltrexonazine). jneurosci.orgresearchgate.netnih.gov These azines, formed by the condensation of two hydrazone molecules, were found to be 20- to 40-fold more potent at irreversibly blocking opiate binding in vitro than the parent hydrazones. jneurosci.orgresearchgate.netnih.gov This suggests that this compound may act as a prodrug for the more potent and stable naltrexonazine. jneurosci.org

Furthermore, the introduction of the hydrazone moiety can alter receptor selectivity. Studies on a series of hydrazone and acylhydrazone derivatives of naltrexone showed that while substitutions had modest effects on mu (μ)-opioid receptor binding, they could significantly enhance the relative potency for delta (δ)-opioid receptors, particularly in the case of acylhydrazones. nih.gov This indicates that the hydrazone group is a key site for chemical modification to tune the receptor profile of naltrexone-based antagonists.

Design and Synthesis of this compound Derivatives with Modified Receptor Profiles

The synthesis of this compound is achieved through the reaction of naltrexone with anhydrous hydrazine (B178648), a process that also applies to the creation of related hydrazones like naloxazone and oxymorphazone (B1237422). nih.govwhiterose.ac.uk The design of further this compound derivatives has largely focused on modifications of the hydrazone functional group itself or understanding the role of its dimeric azine form.

One area of investigation has been the synthesis of various acylhydrazone derivatives of naltrexone. nih.gov These compounds, which can be considered substituted this compound analogs, were created to explore how different groups attached to the hydrazone nitrogen affect receptor interaction. This research revealed that while many derivatives retained strong, wash-resistant inhibition at μ-receptors, substitutions could modulate selectivity, with several acylhydrazones showing enhanced affinity for δ-receptors. nih.gov

Other studies have synthesized phenylhydrazone derivatives of related morphinans like naloxone (B1662785). nih.gov These were designed to probe the mechanism of irreversible binding, with findings suggesting that the phenyl group was important for the wash-resistant inhibition, possibly through covalent interactions with the receptor protein. nih.gov Although not performed on this compound directly, these studies provide a blueprint for the rational design of this compound derivatives with potentially enhanced or altered irreversible antagonistic profiles. The primary "derivative" of this compound that has been extensively studied, however, remains its azine, naltrexonazine, which is formed in solution and exhibits greater potency. jneurosci.orgresearchgate.net

Stereochemical Considerations in this compound's Pharmacological Activity

The pharmacological activity of morphinan-based compounds is highly dependent on their stereochemistry. The rigid pentacyclic structure of this compound has multiple chiral centers, and its specific configuration is essential for high-affinity binding to opioid receptors.

A key stereochemical feature specific to this compound arises from the C=N double bond of the hydrazone moiety. This bond introduces the possibility of geometric isomerism (syn/anti). A 13C-NMR study revealed that this compound exists as a mixture of syn and anti isomers, with the less sterically crowded anti isomer being the predominant form (approximately 80%). nih.gov This isomeric preference is relevant for receptor interaction, as the different spatial arrangements of the -NH2 group could influence binding orientation and affinity within the receptor pocket. The study noted that no equilibration between the isomers was observed during the experiments, indicating they are stable forms. nih.gov

Additionally, research into a mixed azine formed between pregnenolone (B344588) and naltrexone (PH-NX) highlights the importance of the stereochemistry of moieties attached at the C-6 position. nih.gov The stereochemical assignments for this analog were confirmed using high-resolution NMR and X-ray structural analysis, reinforcing that precise three-dimensional structure in this region is critical for defining receptor interactions. nih.gov The inherent chirality of the core morphinan structure, which is retained from naltrexone, remains the fundamental stereochemical factor governing this compound's ability to bind to opioid receptors. rsc.org

Data Tables

Table 1: Comparative Receptor Binding Affinities of Naltrexone and its Hydrazone/Azine Derivatives

This table displays the concentration of the compound required to inhibit 50% of [3H]dihydromorphine binding (IC50). A lower value indicates a higher binding affinity.

Data sourced from Hahn et al., 1982. jneurosci.org

| Compound | IC50 (nM) |

| Naltrexone | 0.77 ± 0.05 |

| This compound | 1.7 ± 0.2 |

| Naltrexonazine | 1.16 ± 0.3 |

Table 2: Receptor Binding Profile of Naltrexone

This table shows the binding affinity (Ki) of naltrexone for the three main opioid receptor subtypes. A lower Ki value signifies a higher binding affinity.

Data represents a compilation from various studies. wikipedia.orgnih.gov

| Receptor Subtype | Naltrexone Ki (nM) |

| Mu (μ) | ~0.1 - 0.8 |

| Kappa (κ) | ~0.2 - 1.0 |

| Delta (δ) | ~9 - 60 |

Advanced Analytical and Methodological Approaches in Naltrexazone Research

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone in pharmacology for delineating the interaction between a ligand and its receptor. oncodesign-services.comgiffordbioscience.comrevvity.com These assays utilize a radioactively labeled ligand to quantify its binding to a specific receptor, providing critical data on affinity and receptor density. oncodesign-services.comrevvity.comperceptive.com In the study of naltrexazone, these techniques have been instrumental in characterizing its profile at opioid receptors.

Research findings indicate that this compound, similar to its precursor naltrexone (B1662487) and the related compound naloxazone (B1237472), demonstrates a high affinity for opiate binding sites in in vitro models. acs.org Competition binding assays, a common format for these studies, are used to determine the relative affinity (Ki) of an unlabeled compound, like this compound, by measuring its ability to displace a radiolabeled ligand from the receptor. giffordbioscience.comperceptive.com Through such assays, this compound has been characterized as a pure antagonist. acs.org This is inferred from "sodium and manganese shifts," where the presence of sodium ions reduces the binding affinity of agonists but not antagonists. acs.org

Kinetic binding assays can further define the rates at which a ligand associates (Kon) and dissociates (Koff) from the receptor, while saturation experiments determine the density of receptors (Bmax) in a given tissue and the dissociation constant (Kd) of the radioligand. giffordbioscience.comrevvity.comperceptive.com Studies with related irreversible antagonists like naloxazone have shown a selective blockade of a subpopulation of high-affinity μ-opioid receptors (μ1 sites). researchgate.netnih.gov this compound's long-acting antagonist properties are also evaluated by measuring the inhibition of receptor binding over extended periods, such as 24 hours after administration in preclinical models. acs.org

Table 1: Representative Opioid Receptor Binding Affinities (Ki, nM) for Naltrexone This table presents data for the parent compound, naltrexone, to provide context for the receptor binding profile of its derivatives.

| Compound | μ (Mu) Receptor Ki (nM) | κ (Kappa) Receptor Ki (nM) | δ (Delta) Receptor Ki (nM) | Reference |

|---|---|---|---|---|

| Naltrexone | 0.4 - 0.6 | 10-20x lower affinity than μ | 10-20x lower affinity than μ | iu.edu |

Spectroscopic Techniques for this compound Structural Elucidation in Research

The definitive identification and structural confirmation of a synthesized compound like this compound rely on a combination of spectroscopic methods. These techniques probe the molecular structure at the atomic level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectroscopy are employed to characterize naltrexone and its derivatives. nih.govresearchgate.netrsc.org For instance, the downfield shift in the C-5 hydrogen absorption in the NMR spectrum is a characteristic feature noted in the analysis of related hydrazone and azine derivatives. researchgate.netgoogleapis.com Complete assignment of proton and carbon signals is achieved by comparing experimental spectra with data from theoretical calculations, such as those using density functional theory (DFT). nih.govresearchgate.net

Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. rsc.org Techniques like chemical ionization are used to show the M+1 ion, confirming the molecular mass of the parent compound. researchgate.net Product ion spectra from tandem mass spectrometry (MS-MS) reveal fragmentation patterns that are unique to the molecule's structure, further confirming its identity. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov In the context of this compound and related compounds, the absence of a carbonyl absorption in the IR spectrum is a key indicator of the successful formation of the hydrazone or azine derivative from the parent ketone. researchgate.net

Table 2: Spectroscopic Data for Naltrexone and Related Compounds

| Technique | Observation | Relevance to this compound Structure | Reference |

|---|---|---|---|

| ¹H & ¹³C NMR | Characteristic chemical shifts for proton and carbon atoms. | Confirms the carbon-hydrogen framework and successful modification at the C-6 position. | nih.govrsc.org |

| Mass Spectrometry (MS) | Provides molecular weight and fragmentation patterns (e.g., M+1 ion at m/z 679 for naltrexonazine). | Confirms the molecular mass and identity of the synthesized compound. | researchgate.netresearchgate.net |

| Infrared (IR) Spectroscopy | Absence of C=O (carbonyl) absorption band. | Indicates the conversion of the ketone group of naltrexone into the hydrazone of this compound. | researchgate.net |

Chromatographic Methods for Purity and Identity Confirmation in Research Settings

Chromatography is an indispensable technique in pharmaceutical research for separating, identifying, and quantifying components within a mixture. It is crucial for confirming the purity of newly synthesized compounds like this compound and verifying their identity against a reference standard.

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is the most common chromatographic method for the analysis of naltrexone and its derivatives. humanjournals.com These methods are valued for their simplicity, precision, and reproducibility. A typical HPLC system for naltrexone analysis involves a C18 column and a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ijcrt.orgnih.gov Detection is commonly performed using a UV detector at a specific wavelength, such as 220 nm or 230 nm. ijcrt.org The retention time, the time it takes for the compound to elute from the column, is a key parameter for identity confirmation. The method's linearity, precision, and accuracy are validated according to established guidelines to ensure its reliability for quality control of the bulk substance.

Gas Chromatography (GC) : GC, often coupled with mass spectrometry (GC-MS), is another powerful technique used for the analysis of naltrexone. nih.gov This method involves derivatization of the analyte to increase its volatility before it is introduced into the GC system. nih.gov For instance, naltrexone can be derivatized with pentafluoropropionic anhydride. nih.gov The combination of the retention time from the GC and the mass spectrum from the MS detector provides a very high degree of specificity for identity confirmation. nih.gov

Table 3: Examples of Chromatographic Methods for Naltrexone Analysis

| Method | Stationary Phase (Column) | Mobile Phase / Conditions | Detection | Reference |

|---|---|---|---|---|

| RP-HPLC | Oyster C18 (250 x 4.6mm, 5µm) | Ammonium acetate buffer (pH 5.8) : Acetonitrile (60:40 v/v) | UV at 220 nm | |

| RP-HPLC | Cyber Lib C18 (250 mm × 4.6 mm, 5 µm) | Methanol : Acetonitrile : Phosphate Buffer pH 5.8 (50:30:20 v/v) | UV at 230 nm | ijcrt.org |

| RP-HPLC | Kinetex EVO C18 (150 × 4.6 mm, 5 µm) | Methanol : 0.1% ortho-phosphoric acid in water (20:80, v/v) | UV at 204 nm | nih.gov |

| GC-MS | Not specified | Derivatization with pentafluoropropionic anhydride | Negative Ion Chemical Ionization Mass Spectrometry | nih.gov |

Bioanalytical Techniques for In Vitro and Preclinical Sample Analysis

Bioanalytical methods are essential for quantifying drugs and their metabolites in biological matrices such as plasma, serum, and tissue to support preclinical studies, including pharmacokinetics and in vitro ADME (absorption, distribution, metabolism, and excretion) assessments. pharmaron.comraps.orgaltasciences.comresearchgate.net These methods must be sensitive, specific, and reliable to provide accurate data on the analyte's behavior in a biological system. altasciences.com

The gold standard for the quantitative bioanalysis of small molecules like this compound from complex biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govspectroscopyonline.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

The process typically involves:

Sample Preparation : Extraction of the analyte from the biological matrix (e.g., plasma) is a critical first step. nih.govnih.gov This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govnih.gov An internal standard, a compound structurally similar to the analyte (e.g., naloxone (B1662785) or deuterated naltrexone), is added before extraction to correct for variability during sample processing and analysis. nih.govnih.gov

Chromatographic Separation : The extracted sample is injected into an HPLC system, where the analyte is separated from other endogenous components on a reverse-phase C18 column. nih.gov

Mass Spectrometric Detection : The eluent from the HPLC is directed to the mass spectrometer. Using an ionization source like electrospray ionization (ESI), the analyte is ionized. researchgate.net In tandem MS, specific ion transitions are monitored in multiple reaction-monitoring (MRM) mode, where a specific parent ion is selected and fragmented to produce a characteristic product ion. nih.gov This process provides exceptional selectivity and sensitivity, allowing for the detection of sub-nanogram per milliliter concentrations. researchgate.net

Validated bioanalytical methods are required to reliably measure drug concentrations in samples from pivotal nonclinical studies. raps.orgaltasciences.com Validation ensures the method is reproducible and accurate by assessing parameters like precision, accuracy, linearity, selectivity, and stability. nih.govnih.gov

Table 4: Key Parameters of a Bioanalytical LC-MS/MS Method for Naltrexone

| Parameter | Description / Value | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Sample Matrix | Human Plasma | nih.gov |

| Extraction Method | Liquid-Liquid Extraction | nih.gov |

| Internal Standard | Naloxone | nih.gov |

| Ion Transitions (m/z) | Naltrexone: 342 → 324 | nih.gov |

| Limit of Quantification (LOQ) | 2 ng/mL | nih.gov |

| Assay Precision (%CV) | < 11.52% | nih.gov |

| Assay Accuracy | > 93.46% | nih.gov |

Theoretical and Future Directions in Naltrexazone Research

Elucidating Novel Opioid Receptor Signaling Pathways Modulated by Naltrexazone

The classical view of naltrexone (B1662487), the parent compound of this compound, is as a competitive, non-selective antagonist at opioid receptors, primarily the mu-opioid receptor (MOR), but also the kappa- (KOR) and delta-opioid receptors (DOR). bme.hunps.org.au This action blocks the effects of both endogenous and exogenous opioids. However, emerging research is revealing a more complex and nuanced interaction with opioid receptor signaling, suggesting that naltrexone and its metabolites can modulate pathways beyond simple blockade.

A key area of investigation is the concept of biased agonism or functional selectivity. Opioid receptors, like other G protein-coupled receptors (GPCRs), can initiate multiple intracellular signaling cascades upon activation. The two most studied are the G protein-mediated pathway, associated with analgesia, and the β-arrestin pathway, which is implicated in adverse effects. d-nb.infomdpi.com The hypothesis is that a ligand can be "biased" to preferentially activate one pathway over the other. nih.gov While much of the research on biased agonism has focused on developing safer agonists, the concept also applies to antagonists. d-nb.info Future research aims to elucidate whether this compound or its derivatives exhibit bias, potentially blocking the β-arrestin pathway more effectively than the G protein pathway, which could have therapeutic implications.

Furthermore, the role of naltrexone's major active metabolite, 6β-naltrexol , is of significant interest. bme.hu Unlike naltrexone, which acts as an inverse agonist (suppressing even basal, ligand-independent receptor activity), 6β-naltrexol is considered a neutral antagonist . wikipedia.orgresearchgate.net This means it blocks the receptor without affecting its basal signaling. wikipedia.orgfederalregister.gov This distinction is crucial, as the inverse agonism of naltrexone is thought to contribute to precipitating withdrawal symptoms in dependent individuals. mdpi.com 6β-naltrexol, being a neutral antagonist, may not share this liability. wikipedia.org Given that 6β-naltrexol is found in significantly higher concentrations in the body than naltrexone itself, understanding its unique signaling profile is critical. wikipedia.org Research is ongoing to explore how the interplay between naltrexone's inverse agonism and 6β-naltrexol's neutral antagonism collectively modulates opioid receptor signaling. researchgate.netmdpi.com

Potential for this compound as a Pharmacological Probe for Opioid Receptor Heterogeneity

The opioid system's complexity extends to the receptors themselves, which exhibit significant heterogeneity. This diversity arises from multiple sources, including the existence of three distinct receptor types (μ, δ, κ), the potential for alternative splicing of receptor genes, and the formation of receptor heterodimers . frontiersin.org Naltrexone and its derivatives are invaluable pharmacological tools for dissecting this heterogeneity. nih.govnih.gov

Naltrexone-derived antagonists have been instrumental in developing ligands with high selectivity for specific receptor subtypes. nih.gov For example, by modifying the naltrexone structure, researchers have created highly selective antagonists for the kappa and delta opioid receptors. researchgate.net This principle of using the naltrexone scaffold to create selective probes allows for the precise investigation of the roles of different opioid receptor types in various physiological and pathological processes. nih.govnih.gov

A particularly compelling area of research is the study of opioid receptor heterodimers, where two different receptor types (e.g., mu and delta) pair up to form a functional complex with unique pharmacological properties. frontiersin.org These heterodimers may represent novel drug targets. frontiersin.org For instance, the δ1 receptor subtype is proposed to be a mu-delta (MOR-DOR) heterodimer, which has opposing effects on alcohol consumption compared to the δ2 (delta homomer) receptor. nih.gov The non-selective nature of naltrexone means it interacts with these complexes without differentiation, which may contribute to its variable efficacy in some conditions. nih.gov Future research could use this compound-based derivatives designed to selectively target or avoid these heterodimers to better understand their function and develop more specific therapeutics. frontiersin.org

Development of Advanced In Silico Models for Predicting this compound-like Compound Activity

The design and optimization of novel compounds based on the this compound structure are increasingly reliant on advanced computational, or in silico, methods. These techniques, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, allow researchers to predict how a molecule will interact with its target receptor at an atomic level, saving significant time and resources. mdpi.comkcl.ac.ukmdpi.com

Molecular dynamics (MD) simulations have been used to create detailed models of the human mu-opioid receptor (hMOR) embedded in a realistic cell membrane environment. mdpi.comnih.gov By simulating the docking of naltrexone and its metabolites into this virtual receptor, researchers can identify the specific amino acid residues that are critical for binding. mdpi.comacs.org One such study revealed that naltrexone and its derivatives share key contacts with residues in several transmembrane (TM) domains of the receptor, including TM2, TM3, H6, and TM7. mdpi.compreprints.org These simulations can also help explain differences in potency between naltrexone and its metabolites by calculating the binding free energy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov For opioid antagonists, 3D-QSAR models have been successfully constructed using large datasets of naltrexone and naltrindole (B39905) analogues. acs.org These models generate contour maps that show which parts of the molecule can be modified to enhance or decrease binding affinity for the µ, δ, and κ receptors. acs.orgnih.gov This information is invaluable for rationally designing new this compound-like compounds with improved receptor selectivity. acs.org

Future directions in this field involve integrating machine learning and artificial intelligence to enhance the predictive power of these models. kcl.ac.uk The goal is to develop in silico tools that can not only predict binding affinity but also forecast the functional selectivity (biased agonism) of novel this compound-like compounds, guiding the synthesis of molecules with precisely tailored signaling profiles.

Table 1: Key Amino Acid Residues in the Human Mu-Opioid Receptor (hMOR) Interacting with Naltrexone and its Metabolites (Based on In Silico Modeling)

This table summarizes findings from molecular dynamics simulations identifying frequent contact points between the ligands and the receptor.

| Ligand | Interacting Residue(s) | Transmembrane Domain/Region | Interaction Frequency/Note |

|---|---|---|---|

| Naltrexone | D149, Y150, I298, V302, W320, Y328, I324 | TM3, TM5, TM6, TM7 | Interacts with Tyr328, a residue also contacted by the potent agonist fentanyl. acs.org |

| 6β-Naltrexol (NTXOL) | D149, Y150, I298, V302, W320, I324 | TM3, TM5, TM6, TM7 | Shares a high number of contacts with the HMNTXOL metabolite. mdpi.com |

| 2-hydroxy-3-methoxy-6β-naltrexol (HMNTXOL) | D149, Y150, I298, V302, W320, I324 | TM3, TM5, TM6, TM7 | Shares a high number of contacts with the NTXOL metabolite. mdpi.com |

Source: Data synthesized from molecular dynamics simulation studies. mdpi.comacs.org

Exploration of this compound's Interactions with Non-Opioid Receptor Systems: A Research Perspective

One of the most exciting frontiers in this compound research is the discovery of its activity at non-opioid receptor systems. Significant evidence now points to Toll-like receptor 4 (TLR4) as a key alternative target. frontiersin.orgfrontiersin.org TLR4 is a component of the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and triggers inflammatory responses. frontiersin.orgwikipedia.org

Intriguingly, naltrexone can act as a TLR4 antagonist, inhibiting its signaling. frontiersin.org This action appears to be independent of its effects on opioid receptors. The most compelling evidence comes from studies using stereoisomers—molecules that are mirror images of each other. Naltrexone used clinically is a mix of isomers. mcmahanpharmacy.comldnresearchtrust.org Research has shown that the levo-isomer (levo-naltrexone) is primarily responsible for blocking opioid receptors, while the dextro-isomer (dextro-naltrexone ), which is inactive at opioid receptors, potently antagonizes TLR4. me-pedia.orgalzdiscovery.orgcenterforpain.net This discovery is significant because it suggests that the anti-inflammatory effects observed with naltrexone may be mediated by TLR4 blockade, not opioid receptor blockade. me-pedia.orgnih.gov

The TLR4 signaling pathway is complex, involving adaptors like MyD88 and TRIF. nih.gov Studies have shown that dextro-naltrexone and dextro-naloxone are biased antagonists at TLR4, preferentially inhibiting the TRIF-dependent signaling pathway. nih.gov This pathway leads to the production of certain inflammatory factors. By selectively blocking this axis, this compound-like compounds could offer a targeted anti-inflammatory and neuroprotective effect. nih.gov This research perspective opens up the possibility of developing this compound-based drugs that are specifically designed to target TLR4 for inflammatory conditions, potentially without the side effects associated with opioid receptor blockade. me-pedia.org

Table 2: Investigated Non-Opioid Targets of this compound and Related Compounds

| Compound | Non-Opioid Target | Proposed Effect of Interaction |

|---|---|---|

| Naltrexone | Toll-like Receptor 4 (TLR4) | Antagonism; Inhibition of pro-inflammatory cytokine production. frontiersin.orgfrontiersin.org |

| Dextro-naltrexone | Toll-like Receptor 4 (TLR4) | Biased antagonism of the TRIF-IRF3 signaling axis; Anti-inflammatory and neuroprotective. nih.gov |

| Naltrexone | Toll-like Receptors 7, 8, 9 (TLR7/8/9) | Inhibition of cytokine secretion following stimulation. frontiersin.org |

Source: Data compiled from in vitro studies on immune cells and microglia. frontiersin.orgfrontiersin.orgnih.gov

Unanswered Questions and Emerging Research Avenues for this compound

Despite decades of use and study, significant questions about this compound remain, fueling promising new avenues of research.

A primary unanswered question revolves around the dual mechanism of action. Is the therapeutic effect of low-dose naltrexone primarily due to the "rebound" effect from transient opioid receptor blockade, or is it driven by the antagonism of non-opioid targets like TLR4? centerforpain.net Further studies using purified stereoisomers like dextro-naltrexone are needed to definitively separate these two effects in clinical contexts. me-pedia.org

The impact of genetic variability remains a partially answered question. While some studies have explored how polymorphisms in opioid receptor genes affect treatment response to naltrexone, the results have been inconsistent and require further clarification. frontiersin.org

Emerging research avenues include:

Designing Multi-Functional Ligands: Creating single molecules that combine this compound's opioid antagonism with antagonism of other receptors (like TLR4 or neurokinin-1 receptors) to achieve synergistic effects.

Targeting Receptor Heterodimers: Developing this compound derivatives with selectivity for or against specific opioid receptor heterodimers (e.g., MOR-DOR) to create more targeted therapies with potentially fewer side effects. frontiersin.orgnih.gov

Probing the Gut-Brain Axis: Investigating how naltrexone's antagonism of opioid and TLR4 receptors in the gut microbiome influences systemic inflammation and brain function. mdpi.com

Developing Novel Chemical Probes: Synthesizing new fluorescently labeled this compound derivatives to visualize opioid receptors in living tissue, helping to map their distribution and function with greater precision. elifesciences.org

Addressing these questions will deepen the fundamental understanding of this compound's pharmacology and unlock its full therapeutic potential.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| 6β-naltrexol |

| Acamprosate |

| Buprenorphine |

| Dextro-naloxone |

| Dextro-naltrexone |

| Fentanyl |

| Levo-naltrexone |

| Lipopolysaccharide (LPS) |

| Morphine |

| Nalmefene |

| Naloxone (B1662785) |

| Naltrexamine |

| Naltrexone |

| This compound |

| Naltrindole |

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing and characterizing Naltrexazone to ensure reproducibility in pharmacological studies?

- Methodological Answer : Synthesis typically involves hydrazone formation from naltrexone and hydrazine derivatives under controlled pH and temperature. Characterization requires spectral analysis (e.g., NMR, IR) and HPLC for purity validation. Structural confirmation via X-ray crystallography is recommended for novel analogs. For replication, detailed protocols should include reaction stoichiometry, solvent systems, and purification steps, with cross-referencing to established hydrazone synthesis literature .

Q. How do researchers distinguish this compound from its azine derivatives (e.g., naltrexonazine) during in vitro binding assays?

- Methodological Answer : Thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) are critical for identifying azine contaminants. Radioscintillation assays with tritiated ligands (e.g., [³H]dihydromorphine) can quantify residual binding activity, as azines exhibit 20–40-fold higher irreversible receptor blockade compared to hydrazones. Pre-incubation stability tests under assay conditions (e.g., pH 7.4, 37°C) are essential to monitor azine formation .

Q. What analytical methods are recommended to assess this compound’s purity and stability in long-term pharmacological experiments?

- Methodological Answer : Accelerated stability studies using HPLC-UV under stress conditions (e.g., oxidative, thermal) can identify degradation products. Purity thresholds should align with pharmacopeial standards (e.g., USP), with impurity profiling for 2,2’-bisnaltrexone and 10-ketonaltrexone. Storage recommendations (e.g., desiccated, -20°C) and periodic re-analysis intervals (e.g., every 6 months) ensure compound integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported μ-opioid receptor binding affinities of this compound across studies?

- Methodological Answer : Discrepancies often arise from azine contamination during assays. Strategies include:

- Pre-assay purification : Gel filtration or preparative HPLC to isolate this compound from azines.

- Binding kinetics : Use of Schild analysis to differentiate reversible (hydrazone) vs. irreversible (azine) inhibition.

- Control experiments : Parallel assays with synthesized azine standards (e.g., naltrexonazine) to quantify cross-reactivity .

Q. What experimental designs mitigate the confounding effects of azine formation when studying this compound’s irreversible antagonism?

- Methodological Answer :

- Time-course assays : Monitor receptor occupancy over time to distinguish early-phase reversible binding (hydrazone) from late-phase irreversible blockade (azine).

- Washout protocols : Rigorous buffer exchanges post-incubation to remove unbound hydrazones, leaving azine-receptor complexes intact.

- Mutagenesis studies : Use of μ-opioid receptor mutants to map binding domains specific to azines vs. hydrazones .

Q. How should researchers design longitudinal studies to evaluate this compound’s stability and metabolite profiles in vivo?

- Methodological Answer :

- Isotopic labeling : Administer ¹⁴C- or ³H-labeled this compound to track metabolic pathways via liquid scintillation counting.

- Tissue-specific analysis : LC-MS/MS of plasma, liver, and brain samples to quantify parent compound and azine metabolites.

- Species comparison : Cross-validate pharmacokinetic data in rodents and non-human primates to account for interspecies metabolic differences .

Q. What criteria define this compound’s selectivity for μ-opioid receptor subtypes (e.g., μ1 vs. μ2) in complex biological systems?

- Methodological Answer :

- Receptor knockdown models : siRNA silencing of μ1 or μ2 receptors in cell lines to isolate binding targets.

- Competitive binding assays : Co-incubation with subtype-selective agonists/antagonists (e.g., DAMGO for μ1) to calculate Ki values.

- In vivo correlation : Behavioral assays (e.g., tail-flick test) paired with ex vivo receptor autoradiography to link selectivity to functional outcomes .

Guidance for Addressing Data Contradictions

- Critical steps :

- Replicate under standardized conditions : Control pH (7.0–7.4), temperature (37°C), and incubation duration (≥60 min) to minimize variability.

- Cross-validate with orthogonal methods : Combine radioligand binding with functional assays (e.g., cAMP inhibition) to confirm mechanistic consistency.

- Meta-analysis : Systematically review studies using tools like PRISMA to identify methodological outliers (e.g., unaccounted azine contamination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.